Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate
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Overview
Description
Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxypyridine group attached to an amino prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate typically involves the reaction of 6-methoxypyridin-3-amine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate include:
- Methyl 3-[(6-methoxypyridin-3-yl)amino]propiolate
- Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
405937-76-0 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-4-3-8(7-12-9)11-6-5-10(13)15-2/h3-7,11H,1-2H3 |
InChI Key |
GBRJTMCJSQAAAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC=CC(=O)OC |
Origin of Product |
United States |
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